molecular formula C21H22N2O4S B2586888 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide CAS No. 898432-83-2

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2586888
CAS No.: 898432-83-2
M. Wt: 398.48
InChI Key: NELCJKNSDRMOCK-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that features an indole moiety, a furan ring, and a sulfonamide group. Compounds containing indole and furan rings are known for their diverse biological activities, making them of significant interest in pharmaceutical and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the indole derivative .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives .

Scientific Research Applications

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. The sulfonamide group can inhibit specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-26-17-8-10-18(11-9-17)28(24,25)22-15-20(21-7-4-14-27-21)23-13-12-16-5-2-3-6-19(16)23/h2-11,14,20,22H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELCJKNSDRMOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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